1,3,5-Trimethylcyclohexan-1-ol
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Overview
Description
1,3,5-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O. It is a type of cyclohexanol, characterized by the presence of three methyl groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including its use as a precursor in the synthesis of other chemicals .
Preparation Methods
1,3,5-Trimethylcyclohexan-1-ol can be synthesized through the hydrogenation of isophorone. The reaction typically involves the use of a ruthenium catalyst under specific conditions to achieve the desired product . Industrial production methods may vary, but the hydrogenation process remains a common approach due to its efficiency and yield.
Chemical Reactions Analysis
1,3,5-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1,3,5-Trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its role as a precursor to cyclandelate suggests that it may influence vascular smooth muscle relaxation by modulating calcium ion channels. Additionally, its impact on hepatic cholesterol synthesis indicates potential interactions with enzymes involved in lipid metabolism .
Comparison with Similar Compounds
1,3,5-Trimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
3,3,5-Trimethylcyclohexanol: Another cyclohexanol derivative with similar structural features but different stereochemistry.
Cyclohexanol: The parent compound without the methyl substitutions, which exhibits different chemical and physical properties.
Isophorone: A precursor in the synthesis of this compound, known for its applications in the production of various chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,3,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-4-8(2)6-9(3,10)5-7/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
KVZFVAMCMZOOOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)O)C |
Origin of Product |
United States |
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